Molecular and Immunological Profiling of the Tyrosinase (146-156) Peptide: A Comprehensive Guide for Vaccine Development and Melanoma Immunotherapy
Molecular and Immunological Profiling of the Tyrosinase (146-156) Peptide: A Comprehensive Guide for Vaccine Development and Melanoma Immunotherapy
Executive Summary
Tyrosinase is a multi-copper enzyme responsible for the rate-limiting step in melanin production and is widely recognized as a prominent Tumor-Associated Antigen (TAA) due to its overexpression in malignant melanoma cells[1]. Among the various immunogenic fragments of this protein, the Tyrosinase (146-156) peptide has emerged as a critical target for peptide-based cancer vaccines and adoptive T-cell therapies[2]. This whitepaper provides an in-depth technical analysis of the peptide's physicochemical properties, immunological mechanisms, and the field-proven protocols required for its synthesis, validation, and clinical formulation.
Physicochemical Properties & Molecular Characterization
The Tyrosinase (146-156) epitope is a highly specific 11-amino acid sequence derived from the human tyrosinase protein[3]. Accurate molecular characterization is the foundational step for downstream analytical validation.
Table 1: Quantitative Molecular Profile
| Property | Value |
|---|---|
| Amino Acid Sequence | SSDYVIPIGTY |
| Peptide Length | 11 residues |
| Molecular Weight | 1214.34 Da |
| Target Allele | HLA-A*01:01 (HLA-A1) |
| Target Effector | CD8+ Cytotoxic T Lymphocytes (CTLs) |
Immunological Mechanism and HLA-A1 Restriction
Unlike the more commonly studied HLA-A2 restricted melanoma epitopes, Tyrosinase (146-156) is specifically processed and presented by the HLA-A*01:01 allele[4].
Mechanistic Causality: The intracellular degradation of tyrosinase by the proteasome generates the SSDYVIPIGTY fragment. This peptide is translocated into the endoplasmic reticulum via the Transporter Associated with Antigen Processing (TAP). The presence of Tyrosine (Y) at the C-terminus and Aspartic Acid (D) at position 3 provides the ideal anchor residues for the HLA-A*01:01 binding cleft[4]. Once the MHC Class I-peptide complex is stabilized, it is routed to the melanoma cell surface, where it acts as a highly specific ligand for the T-cell receptors (TCRs) of CD8+ Cytotoxic T Lymphocytes (CTLs), triggering targeted apoptosis of the tumor cell[5].
Fig 1: Processing and HLA-A*01:01 presentation of Tyrosinase (146-156) in melanoma cells.
Experimental Workflows: Synthesis and Analytical Validation
To ensure clinical efficacy, the peptide must be synthesized and validated using a self-validating analytical system.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
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Resin Selection: Utilize a Wang resin pre-loaded with Fmoc-Tyr(tBu)-OH to establish the C-terminal tyrosine.
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Coupling: Employ Fmoc-protected amino acids. Causality: Fmoc chemistry is strictly preferred over Boc chemistry to avoid the use of highly toxic and harsh anhydrous HF during cleavage, which can cause irreversible side reactions in sensitive residues like Aspartic Acid (D) and Tyrosine (Y).
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Cleavage: Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% TIS (Triisopropylsilane), and 2.5% water for 2 hours. Causality: TIS acts as a carbocation scavenger, preventing the re-alkylation of the electron-rich Tyrosine aromatic rings during deprotection.
Protocol 2: RP-HPLC and Mass Spectrometry Validation
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Preparation: Dissolve the lyophilized peptide in 0.1% Trifluoroacetic acid (TFA)[2].
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Chromatography: Inject onto a C18 reverse-phase column (e.g., 2 mm × 150 mm)[2].
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Gradient Elution: Use Solvent A (0.1% TFA in water) and Solvent B (0.09% TFA in acetonitrile). Run a gradient of 5% to 29% B over 36 minutes[2]. Causality: The 0.01% offset in TFA concentration between the aqueous and organic mobile phases counteracts the baseline drift caused by the increasing UV absorbance of acetonitrile, ensuring precise integration of the peptide peak[2].
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Mass Verification: Analyze the collected peak via ESI-MS to confirm the exact molecular weight of 1214.34 Da[3]. Sequence mapping confirms the exact SSDYVIPIGTY sequence, ruling out truncated impurities[2].
Fig 2: Analytical workflow for assessing Tyrosinase (146-156) peptide stability and purity.
Formulation Stability in Multi-Peptide Vaccines
Tyrosinase (146-156) is frequently co-formulated in 12-multi-peptide (12-MP) melanoma vaccines[2]. While Tyrosinase (146-156) itself is structurally robust, it is mixed with more labile peptides (such as MAGE-A1 and MAGE-A3) that contain Asp-Pro (D-P) bonds[2].
Causality in Storage: Suboptimal lyophilization leaving residual moisture can trigger acid-catalyzed cleavage of D-P bonds (known as "Asp-Pro popping") in the companion peptides[2]. Therefore, the entire multi-peptide vaccine mixture must be strictly maintained at -80°C to preserve the integrity of the formulation[2]. For the Tyrosinase (146-156) fraction specifically, the primary degradation risk is the oxidation of its two Tyrosine residues; thus, the peptide must be vialed under an inert argon or nitrogen atmosphere.
In Vitro Immunogenicity Assessment (Tetramer Assay)
To validate that the synthesized Tyrosinase (146-156) peptide can successfully break immune tolerance, an HLA-A*01:01 tetramer assay is utilized[6].
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PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*01:01 positive melanoma patient[6].
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Antigen Pulsing: Pulse the cells with 10 µg/mL of the SSDYVIPIGTY peptide and culture for 7-10 days in the presence of low-dose IL-2 to expand antigen-specific CD8+ T cells.
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Staining: Incubate the expanded cells with PE-conjugated HLA-A*01:01/Tyrosinase(146-156) tetramers and APC-conjugated anti-CD8 antibodies[6].
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Flow Cytometry: Quantify the CD8+/Tetramer+ double-positive population. Causality: The tetramer physically mimics the MHC-peptide complex on a tumor cell. A positive fluorescent signal definitively proves that the synthetic peptide has successfully expanded a population of antigen-specific CTLs capable of recognizing the melanoma epitope, validating the peptide's biological efficacy[6].
References
- Product Data Sheet: Human Isoform 2 of Tyrosinase 146-156 Source: JPT Peptide Technologies URL
- tyrosinase suppliers USA Source: American Chemical Suppliers URL
- MULTI-PEPTIDE VACCINES VIALED AS PEPTIDE MIXTURES CAN BE STABLE REAGENTS FOR USE IN PEPTIDE-BASED IMMUNE THERAPIES Source: NIH PMC URL
- Identification of new melanoma epitopes on melanosomal proteins recognized by tumor infiltrating T lymphocytes restricted by HLA-A1, -A2, and -A3 alleles Source: NIH PubMed URL
- Immunologic responses to xenogeneic tyrosinase DNA vaccine administered by electroporation in patients with malignant melanoma Source: NIH PMC URL
- Identification of New Melanoma Epitopes on Melanosomal Proteins Recognized by Tumor Infiltrating T Lymphocytes Restricted by HLA-A1, -A2, and -A3 Alleles Source: Oxford Academic URL
Sources
- 1. tyrosinase suppliers USA [americanchemicalsuppliers.com]
- 2. MULTI-PEPTIDE VACCINES VIALED AS PEPTIDE MIXTURES CAN BE STABLE REAGENTS FOR USE IN PEPTIDE-BASED IMMUNE THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.jpt.com [media.jpt.com]
- 4. Identification of new melanoma epitopes on melanosomal proteins recognized by tumor infiltrating T lymphocytes restricted by HLA-A1, -A2, and -A3 alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Immunologic responses to xenogeneic tyrosinase DNA vaccine administered by electroporation in patients with malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
